molecular formula C13H16BrNO2S B13057417 (R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide

(R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B13057417
M. Wt: 330.24 g/mol
InChI Key: MCFBUBMEOWEMHS-RVDMUPIBSA-N
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Description

(R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide is a chemical compound that features a bromochroman moiety linked to a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of 6-bromochroman-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base such as titanium (IV) ethoxide in tetrahydrofuran at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The bromochroman moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The sulfinamide group can be reduced to form amines.

    Substitution: The bromine atom in the bromochroman moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

Chemistry

In chemistry, (R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfinamide group, which can mimic peptide bonds.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological molecules, while the bromochroman moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (R,E)-N-(6-Chlorochroman-4-ylidene)-2-methylpropane-2-sulfinamide
  • (R,E)-N-(6-Fluorochroman-4-ylidene)-2-methylpropane-2-sulfinamide
  • (R,E)-N-(6-Iodochroman-4-ylidene)-2-methylpropane-2-sulfinamide

Uniqueness

(R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique property can be exploited in designing molecules with specific biological activities.

Properties

Molecular Formula

C13H16BrNO2S

Molecular Weight

330.24 g/mol

IUPAC Name

(NE)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C13H16BrNO2S/c1-13(2,3)18(16)15-11-6-7-17-12-5-4-9(14)8-10(11)12/h4-5,8H,6-7H2,1-3H3/b15-11+

InChI Key

MCFBUBMEOWEMHS-RVDMUPIBSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/1\CCOC2=C1C=C(C=C2)Br

Canonical SMILES

CC(C)(C)S(=O)N=C1CCOC2=C1C=C(C=C2)Br

Origin of Product

United States

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